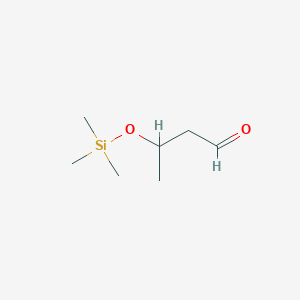
3-((Trimethylsilyl)oxy)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trimethylsilyl)oxy)butanal is an organic compound with the molecular formula C7H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a butanal backbone. This compound is often used in organic synthesis due to its unique reactivity and stability imparted by the trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)oxy)butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trimethylsilyl)oxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-((Trimethylsilyl)oxy)butanoic acid.
Reduction: 3-((Trimethylsilyl)oxy)butanol.
Substitution: Various substituted butanal derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-((Trimethylsilyl)oxy)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Trimethylsilyl)oxy)butanal involves the reactivity of the aldehyde group and the stability imparted by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can undergo various reactions, including nucleophilic addition and oxidation-reduction reactions, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl 2,3,4-tris((trimethylsilyl)oxy)butanoate: This compound has multiple trimethylsilyl groups and is used in similar applications.
Trimethylsilyl chloride: A reagent used in the synthesis of trimethylsilyl ethers.
Tetramethylsilane: A related compound used as a reference standard in NMR spectroscopy.
Uniqueness
3-((Trimethylsilyl)oxy)butanal is unique due to its combination of an aldehyde group and a trimethylsilyl group, which provides both reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Propiedades
Número CAS |
95764-57-1 |
|---|---|
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
3-trimethylsilyloxybutanal |
InChI |
InChI=1S/C7H16O2Si/c1-7(5-6-8)9-10(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
GJZDVXTUEBCWDN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
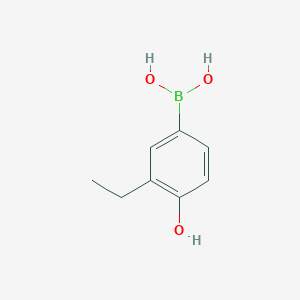

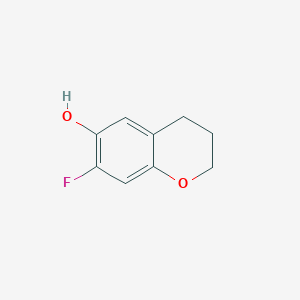

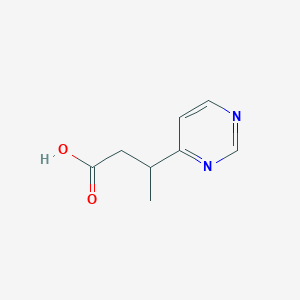
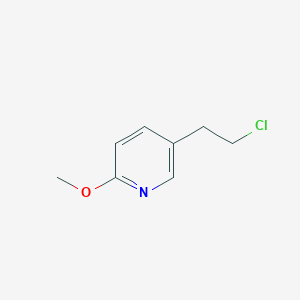

![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)



